molecular formula C21H20O13 B190354 Gossypin CAS No. 652-78-8

Gossypin

Cat. No. B190354
CAS RN: 652-78-8
M. Wt: 480.4 g/mol
InChI Key: SJRXVLUZMMDCNG-KKPQBLLMSA-N
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Description

Gossypin is a flavonol glucoside, a primary phytochemical found in many species including Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius . It is known for its significant pharmacological activities and defense mechanisms, protecting against pathogens and UV radiation . It has drawn much interest from researchers due to its benefits of few adverse effects, high efficacy, and simple preparation .


Synthesis Analysis

The synthesis of Gossypin involves several enzymes and substrates . By transcriptome comparison and coexpression analyses, 146 candidates linked to gossypin biosynthesis have been identified .


Chemical Reactions Analysis

Gossypin is a flavonoid, a crucial secondary metabolite that carries out several functions, including regulating cell growth, luring insects and pollinators, and defending against biotic and abiotic stressors . It’s one of the many metabolites produced by cotton plants .


Physical And Chemical Properties Analysis

Gossypin is a yellow crystalline solid powder with a high melting point (229–230 °C). It is markedly soluble in water due to the existence of the glucose moiety, making the compound less soluble in alcohol and other solvents .

Scientific Research Applications

Neuroprotective Effects

Gossypin demonstrates neuroprotective effects in various models. It was found effective against oxidative stress- and β-amyloid-induced toxicity in rat cortical cells, indicating its potential in neurodegenerative diseases like Alzheimer's (Yoon, Lee, & Cho, 2004). Additionally, its neuroprotective activity was observed in a global cerebral ischemia model in rats, where it reduced oxidative stress and cerebral infarction (Chandrashekhar, Ganapaty, Ramkishan, & Narsu, 2013).

Anticancer Properties

Gossypin exhibits potent anticancer properties. It inhibits gastric cancer growth by targeting Aurora kinase A (AURKA) and RSK2, leading to cell cycle arrest and apoptosis (Wang et al., 2018). Also, it's shown to induce G2/M arrest in human malignant glioma cells via the Chk1/Cdc25C pathway (Shi et al., 2011). Moreover, gossypin reduces MMP-2 and MMP-9 gene expression in prostate cancer cells, indicating its role in inhibiting cancer cell invasion (Dirican & Cinar, 2022).

Cardioprotective Effect

Gossypin shows protective effects against myocardial damage. It alleviates oxidative stress parameters and inflammatory markers in a myocardial infarction model, suggesting its potential as a treatment for ischemic heart disease (Cinar et al., 2021).

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, suggesting its utility in oxidative stress-related conditions (Babu et al., 2003).

Anti-inflammatory and Analgesic Effects

Gossypin also displays anti-inflammatory and analgesic effects. It inhibits writhing in mice and reduces inflammation in various experimental models, potentially useful in pain management and inflammatory diseases (Viswanathan et al., 1984); (Parmar & Ghosh, 1978).

Safety And Hazards

Gossypin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXVLUZMMDCNG-KKPQBLLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215512
Record name Gossypin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypin

CAS RN

652-78-8
Record name Gossypin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gossypin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886
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Record name GOSSYPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
L Wang, X Wang, H Chen, X Zu, F Ma… - Phytotherapy …, 2019 - Wiley Online Library
… activity of gossypin in GC cells through its targeting of AURKA and RSK2. Gossypin could be a lead … the effect of gossypin on cell migration, and data indicated that gossypin significantly …
Number of citations: 25 onlinelibrary.wiley.com
AB Kunnumakkara, AS Nair, KS Ahn… - Blood, The Journal …, 2007 - ashpublications.org
… gossypin mediates its effects through modulation of NF-κB activation. In the present study, we demonstrate that gossypin (… Inhibition of IκBα kinase by gossypin led to the suppression of …
Number of citations: 89 ashpublications.org
KV Rao, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1946 - Springer
… Gossypin is markedly soluble in water and much less soluble in anhydrous organic solvents… formula for gossypin. Two sigaificant properties which distinguish gossypin from gossypitrin …
Number of citations: 12 link.springer.com
M Katary, A Salahuddin - Life sciences, 2017 - Elsevier
… This study revealed that gossypin exerts protection … of gossypin to attenuate GEN-induced nephrotoxicity via its antioxidant and anti-inflammatory activities. Thus, usage of gossypin in …
Number of citations: 39 www.sciencedirect.com
AGR VIJAYARAGHAVAN - Biomedical and Environmental …, 2007 - besjournal.com
… of SM (LD50 8.1 mg/kg) was better when gossypin was given with PEG-300 (8.0 folds) … gossypin was administered with water. Good protection (8.0 folds) was observed when gossypin …
Number of citations: 39 www.besjournal.com
K Visweswara Rao, TR Seshadri - Proceedings of the Indian …, 1947 - repository.ias.ac.in
C22stiſaſon o/Gossy かみ 2 ー If 399 quinol (D). The Same quinoncand quinolare formed under the Same Conditions from pentamethyl gOSSypetin having a hydroxyl group in the 5-…
Number of citations: 2 repository.ias.ac.in
I Cinar, B Sirin, P Aydin, E Toktay, E Cadirci, I Halici… - Life sciences, 2019 - Elsevier
Aims Sepsis is a complex pathophysiological event involving systemic inflammatory response syndrome, multiple organ dysfunction syndrome and tissue damage such as acute lung …
Number of citations: 59 www.sciencedirect.com
T Venkatesan, S SORIMUTHU PILLAI - Journal of diabetes, 2012 - Wiley Online Library
… Gossypin, a pentahydroxy flavone glucoside found in the flowers of … was to evaluate the effect of gossypin in streptozotocin (STZ)-… the effects of gossypin in STZ-induced diabetic rats. …
Number of citations: 30 onlinelibrary.wiley.com
B Song, X Shen, C Tong, S Zhang… - Chemical Biology & …, 2023 - Wiley Online Library
… Abstract: Gossypin is a flavonoid compound prepared from chinese … of gossypin in recent years, and hopes to provide a theoretical basis for its clinical application. Key words: Gossypin, …
Number of citations: 5 onlinelibrary.wiley.com
D Chamundeeswari, E Sukumar, K Amar… - Natural Product …, 2007 - dbpia.co.kr
Gossypin, a naturally occurring polyhydroxy flavonoid, when subjected to in vitro cytotoxic screening against vero cell lines exhibited 68.75% inhibition at a concentration of 1000µg. …
Number of citations: 2 www.dbpia.co.kr

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